molecular formula C15H13BrN2O2S B5754044 3-bromo-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide

3-bromo-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide

Cat. No. B5754044
M. Wt: 365.2 g/mol
InChI Key: LIDFOJSDBXBUQS-UHFFFAOYSA-N
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Description

3-bromo-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. It is a synthetic compound that has been synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In

Mechanism of Action

The mechanism of action of 3-bromo-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide is not fully understood. However, it is believed to work by inhibiting specific enzymes and proteins involved in various cellular processes. It has been shown to inhibit the activity of certain kinases and transcription factors, which are involved in the regulation of cell growth and division. It has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of bacterial cell walls.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide have been studied in vitro and in vivo. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been shown to reduce the expression of certain pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, it has been shown to inhibit the growth of bacterial strains by disrupting the biosynthesis of their cell walls.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-bromo-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide in lab experiments is its potential as a multi-targeted agent. It has shown activity against various cellular targets, making it a promising compound for further research. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments.

Future Directions

The potential applications of 3-bromo-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide in various fields of scientific research make it an interesting compound for further investigation. Future research could focus on optimizing the synthesis method to produce higher yields and purity. Additionally, further studies could be conducted to fully understand the mechanism of action of this compound. Future research could also focus on exploring the potential of this compound as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 3-bromo-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide involves the reaction of 3-bromoaniline with phenylthioacetic acid to form an intermediate compound. This intermediate compound is then reacted with benzoyl isocyanate to produce the final product, 3-bromo-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide. The synthesis of this compound has been optimized to produce high yields and purity.

Scientific Research Applications

3-bromo-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide has potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential as an antimicrobial agent and has shown activity against various bacterial strains. Additionally, it has been studied for its potential as an anti-inflammatory agent and has shown activity in reducing inflammation.

properties

IUPAC Name

[(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-phenylsulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O2S/c16-12-6-4-5-11(9-12)15(17)18-20-14(19)10-21-13-7-2-1-3-8-13/h1-9H,10H2,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDFOJSDBXBUQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)ON=C(C2=CC(=CC=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)SCC(=O)O/N=C(/C2=CC(=CC=C2)Br)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N'-{[(phenylsulfanyl)acetyl]oxy}benzenecarboximidamide

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